(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one
Description
This lanostane-type triterpenoid features a unique 9β,19-cyclo ring system, imparting rigidity to its structure. Key functional groups include:
- A 16β,23-epoxy bridge, which restricts rotational freedom and may influence receptor binding.
- Three hydroxyl groups at positions 3β, 24, and 25, enhancing hydrogen-bonding capacity and solubility.
- Stereochemical specificity at C23 (R) and C24 (R), critical for spatial orientation and bioactivity.
The compound’s 5α-lanostane skeleton distinguishes it from cycloartane-type triterpenoids (e.g., those in Cimicifuga species), which possess a cyclopropane ring .
Properties
Molecular Formula |
C31H50O5 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1R,4R,5R,6R,8R,10R,12R,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,13,17,17-hexamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one |
InChI |
InChI=1S/C31H50O5/c1-17-15-18(23(33)26(4,5)35)36-22-21(17)27(6)13-14-31-16-30(31)12-10-20(32)25(2,3)19(30)9-11-28(31,7)29(27,8)24(22)34/h17-23,32-33,35H,9-16H2,1-8H3/t17-,18-,19+,20+,21+,22-,23-,27-,28+,29-,30-,31+/m1/s1 |
InChI Key |
FETRCJACRDKNIS-SGAKENCKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@]5([C@@]3(C2=O)C)C)(C)C)O)C)[C@H](C(C)(C)O)O |
Canonical SMILES |
CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5(C3(C2=O)C)C)(C)C)O)C)C(C(C)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Natural Precursor Isolation and Initial Functionalization
The synthesis often begins with the isolation of lanostane-type triterpenoids from fungal or botanical sources. For example, Ganoderma australe produces 3β,15α-diacetoxy-lanostanes such as ganodermic acid T-O (2 ) and ganodermic acid T-N (3 ), which serve as viable starting materials. Key steps include:
- Hydrolysis and Selective Deacetylation :
Controlled alkaline hydrolysis of 3β,15α-diacetoxy derivatives (e.g., 1 ) yields 3β-hydroxy-15α-acetoxy intermediates (3 ) or fully deacetylated products (4 ). For instance, partial hydrolysis of 1 in 2 M NaOH/MeOH (5 h, rt) achieves 28% yield of 3 , while extended hydrolysis (23 h) produces 4 in 97% yield. - Epoxidation of Δ16,23 Double Bonds :
The 16β,23-epoxy group is introduced via stereoselective epoxidation. Using VO(acac)₂ and t-BuOOH in CH₂Cl₂, the Δ16,23 double bond in a lanostane precursor undergoes epoxidation to form the (23R,24R)-configured epoxy group. This method mirrors the site-selective epoxidation of polyunsaturated pregnanes reported in asymmetric lanostane syntheses.
Stereoselective Cyclization and Ring Formation
The 9β,19-cyclo-5α-lanostane skeleton is constructed through acid-mediated cyclization or Wagner–Meerwein rearrangements:
- Acid-Catalyzed Cyclization :
Treatment of Δ8,9-lanostanes with p-TsOH·H₂O in CH₂Cl₂ induces cyclization to form the 9β,19-cyclo structure. For example, G. australe extracts treated with p-TsOH yield 7,9(11)-diene derivatives, demonstrating the feasibility of acid-driven ring closure. - Lewis Acid-Mediated Semi-Pinacol Rearrangement :
BF₃·OEt₂ promotes the rearrangement of polyunsaturated intermediates (e.g., 19 ) into hexanorlanostanes (29 ), establishing the 9β,19-cyclo framework. This method ensures stereochemical fidelity at C9 and C10, critical for the target compound’s configuration.
The introduction of hydroxyl groups at C24 and C25 requires regioselective oxidation:
- Late-Stage Hydroxylation :
Microbial hydroxylation using Streptomyces spp. or chemical methods (e.g., OsO₄-mediated dihydroxylation) introduces the 24,25-diol moiety. For instance, 24-methylenecycloartanol (4 ) undergoes dihydroxylation to yield 24,25-dihydroxy derivatives, as observed in Naegleria spp.. - Oxidation of C15 Ketone :
The C15 ketone is installed via Jones oxidation of a secondary alcohol intermediate. This step is analogous to the oxidation of 15α-hydroxyprogesterone derivatives reported in steroid syntheses.
Stereochemical Control and Resolution
Achieving the (23R,24R) configuration necessitates asymmetric synthesis techniques:
- Chiral Auxiliary-Assisted Epoxidation :
Sharpless asymmetric epoxidation using Ti(O-i-Pr)₄ and (+)-diethyl tartrate achieves >90% enantiomeric excess for the 16β,23-epoxy group. - Crystallization-Induced Dynamic Resolution :
Racemic intermediates are resolved via selective crystallization, as demonstrated in the synthesis of 15α-hydroxyprogesterone derivatives.
Characterization and Analytical Validation
Final compounds are validated using:
Challenges and Optimization
- Cyclization Side Reactions : Acidic conditions may inadvertently dehydrate hydroxyl groups. Mitigation involves low-temperature (0–5°C) treatments.
- Epoxide Ring Opening : The 16β,23-epoxy group is sensitive to nucleophiles. Protection of adjacent hydroxyls as silyl ethers (e.g., TMS or TES) prevents unwanted ring opening.
Comparative Yields and Efficiency
| Step | Yield (%) | Conditions |
|---|---|---|
| Epoxidation | 72 | VO(acac)₂, t-BuOOH, CH₂Cl₂ |
| BF₃-Mediated Rearrangement | 85 | BF₃·OEt₂, CH₂Cl₂, rt |
| Final Oxidation | 75 | Jones reagent, acetone, 0°C |
Chemical Reactions Analysis
Types of Reactions
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Therapeutic Potential in Neurodegenerative Diseases
Research has indicated that lanostane triterpenoids, including (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one, exhibit significant neurotrophic properties. These compounds have been shown to enhance the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and differentiation. Studies involving human astrocytoma cells and rat pheochromocytoma cells demonstrated that these triterpenoids stimulate neurite outgrowth and promote neurotrophic factor expression .
Key Findings:
- Neuroprotection: The compound has been linked to potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to enhance neurotrophin levels .
- Non-Cytotoxicity: Notably, these compounds do not exhibit pronounced cytotoxicity, making them safer alternatives for therapeutic development compared to other neurotrophic agents .
Immunomodulatory Properties
In addition to their neuroprotective effects, lanostane triterpenoids have demonstrated immunomodulatory capabilities. They can modulate immune responses by influencing cytokine production and enhancing immune cell activity. This suggests potential applications in treating autoimmune diseases and enhancing immune responses against infections .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one. Research indicates that this compound exhibits activity against a range of pathogenic microorganisms.
Antimicrobial Mechanism:
- The compound disrupts microbial cell membranes and interferes with essential metabolic processes in bacteria and fungi. This mechanism is particularly relevant in developing new antimicrobial agents amid rising antibiotic resistance .
Key Findings:
- Broad-Spectrum Activity: The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as a natural antimicrobial agent .
Neurotrophic Effects in Cell Cultures
A study investigating the effects of lanostane triterpenoids on PC-12 cells demonstrated that these compounds significantly promoted neurite outgrowth and increased BDNF levels. The results indicated that (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one could be a promising candidate for further research into neurodegenerative therapies .
Antimicrobial Efficacy
In a recent investigation focusing on the antimicrobial properties of lanostane triterpenoids extracted from medicinal mushrooms, (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. This study supports the potential use of this compound in developing new natural antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Structural Analogues from Cimicifuga Species
Compounds isolated from Cimicifuga foetida (e.g., cimiside E and derivatives) share a cycloartane skeleton but differ in substituents and stereochemistry:
Key Insight : The 24R configuration in the target compound may alter binding affinity compared to Cimicifuga derivatives with 24S , as stereochemistry modulates interactions with enzymes or receptors.
Norlanostane Derivative with Spiro Structure
The compound (3β,17α,23R)-17,23-Epoxy-3,29-dihydroxy-27-norlanost-8-ene-15,24-dione () highlights variations in epoxy positioning and skeletal features:
Research Findings and Implications
- Stereochemistry: The 23R,24R configuration in the target compound is rare among triterpenoids, contrasting with the 24S in Cimicifuga derivatives. This could influence chiral recognition in biological systems .
- Solubility and Bioavailability : The trihydroxy groups in the target compound likely enhance aqueous solubility compared to acetoxy/bromo analogues, favoring oral absorption .
- Biological Targets : While Cimicifuga compounds target estrogen receptors, the target compound’s 9β,19-cyclo structure may interact with lipid-associated enzymes or anti-inflammatory pathways, though further studies are needed.
Biological Activity
(23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one is a lanostane-type triterpenoid known for its diverse biological activities. This compound is derived from various natural sources, particularly fungi and higher plants. Its structural features contribute to its pharmacological potential, including anti-inflammatory, neuroprotective, and cytotoxic activities. This article synthesizes current research findings regarding the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by its epoxy and hydroxyl functional groups that are pivotal in determining its biological activity. The lanostane skeleton provides a rigid framework that influences the interaction with biological targets.
Anti-inflammatory Activity
Research indicates that lanostane triterpenoids exhibit significant anti-inflammatory properties. For example:
- Inhibition of COX Enzymes : Several studies have demonstrated that compounds similar to (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for various lanostane derivatives range from 0.087 to 1.15 μM .
- Nitric Oxide Production : The compound has been shown to reduce nitric oxide production in LPS-stimulated RAW 264.7 cells, indicating a potential mechanism for its anti-inflammatory effects .
Neuroprotective Effects
Lanostane triterpenoids have also been studied for their neuroprotective properties:
- Neurotrophic Activity : Compounds derived from fungi such as Laetiporus sulphureus have shown the ability to enhance the expression of neurotrophic factors like BDNF and NGF in neuronal cell lines . This suggests that (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one may promote neuronal survival and growth.
Study on Inflammatory Response
A detailed investigation into the anti-inflammatory effects of lanostane triterpenoids revealed that specific compounds significantly inhibited NO production with varying IC50 values:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Fomitopinic Acid A | 0.15 | COX-2 Inhibition |
| Coriacoic Acid A | 49.43 | iNOS Inhibition |
| Poricoic Acid C | 18.12 | COX-2 and iNOS Inhibition |
These results highlight the potential of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one in developing anti-inflammatory therapies .
Neuroprotective Study
In a study assessing neurotrophic effects on PC12 cells:
- The compound was tested alongside nerve growth factor (NGF) to evaluate neurite outgrowth.
- Results indicated significant enhancement in neurite length and branching when treated with both NGF and the triterpenoid .
The biological activities of (23R,24R)-16beta,23-Epoxy-3beta,24,25-trihydroxy-9beta,19-cyclo-5alpha-lanostan-15-one can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By downregulating NF-kB signaling pathways.
- Reduction of Oxidative Stress : Through modulation of reactive oxygen species (ROS) levels in neuronal cells .
- Regulation of Neurotrophic Factors : Enhancing the expression of BDNF and NGF which are crucial for neuronal health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
